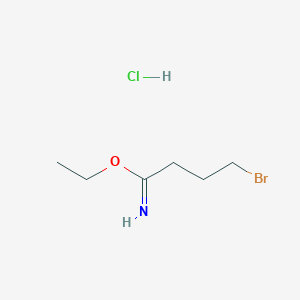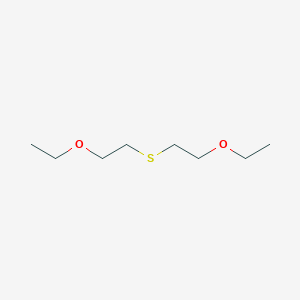
bis-(2-Ethoxyethyl) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2-Ethoxyethyl) sulfide: is an organic compound with the molecular formula C8H18O2S and a molecular weight of 178.292 g/mol It is characterized by the presence of two ethoxyethyl groups attached to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Ethoxyethyl) sulfide typically involves the reaction of 2-ethoxyethanol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2C4H9O+SCl2→C8H18O2S+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis-(2-Ethoxyethyl) sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Compounds with different nucleophilic groups replacing the ethoxyethyl groups.
Applications De Recherche Scientifique
Chemistry: Bis-(2-Ethoxyethyl) sulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems
Industry: The compound finds applications in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mécanisme D'action
The mechanism by which bis-(2-Ethoxyethyl) sulfide exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various substrates, leading to the formation of new chemical entities. The ethoxyethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Bis(2-chloroethyl)sulfide:
Bis(2-methoxyethyl)sulfide: This compound has methoxyethyl groups instead of ethoxyethyl groups, leading to differences in reactivity and applications.
Uniqueness: Bis-(2-Ethoxyethyl) sulfide is unique due to its specific combination of ethoxyethyl groups and a sulfur atom. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
41719-25-9 |
|---|---|
Formule moléculaire |
C8H18O2S |
Poids moléculaire |
178.29 g/mol |
Nom IUPAC |
1-ethoxy-2-(2-ethoxyethylsulfanyl)ethane |
InChI |
InChI=1S/C8H18O2S/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 |
Clé InChI |
RWZKNFZVXNAVSZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCSCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
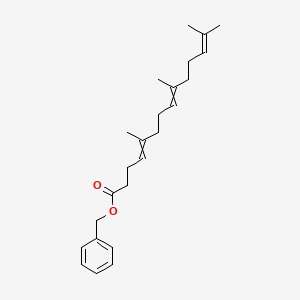
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine](/img/structure/B14674050.png)
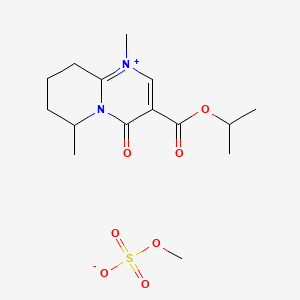
![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
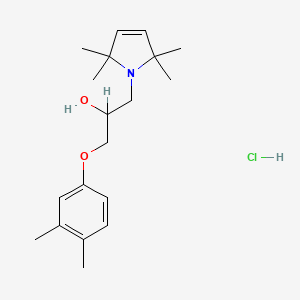
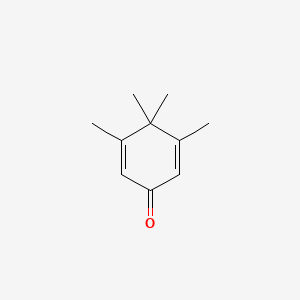
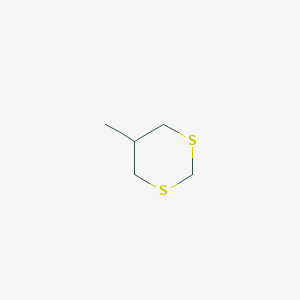
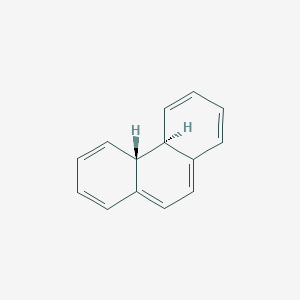

![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)

